molecular formula C18H16N2O2 B12882677 N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide CAS No. 57068-52-7

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Cat. No.: B12882677
CAS No.: 57068-52-7
M. Wt: 292.3 g/mol
InChI Key: IKZVUXRFRKFFNR-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-methyloxazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a 4-methyloxazol-2-yl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of benzylamine with 4-methyloxazole-2-carboxylic acid, followed by the formation of the amide bond with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Reduced amide derivatives with primary or secondary amine groups.

    Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its role as an amyloid-beta aggregation inhibitor is attributed to its ability to bind to amyloid-beta peptides and prevent their aggregation into neurotoxic forms . This interaction is facilitated by the compound’s structural features, which allow it to fit into the binding sites of amyloid-beta peptides and disrupt their aggregation process.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: Similar structure but lacks the 4-methyloxazol-2-yl group.

    N-Phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.

    N-Benzyloxybenzamide: Features a benzyloxy group instead of a benzyl group.

Uniqueness

N-Benzyl-N-(4-methyloxazol-2-yl)benzamide is unique due to the presence of the 4-methyloxazol-2-yl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzamide derivatives and contributes to its specific interactions with molecular targets, such as amyloid-beta peptides .

Properties

CAS No.

57068-52-7

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C18H16N2O2/c1-14-13-22-18(19-14)20(12-15-8-4-2-5-9-15)17(21)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3

InChI Key

IKZVUXRFRKFFNR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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